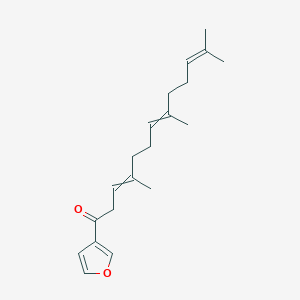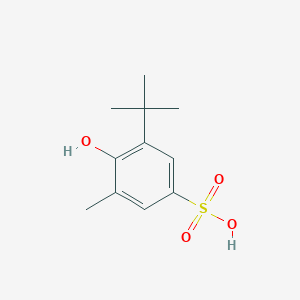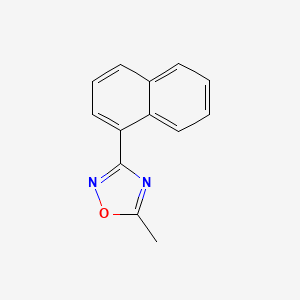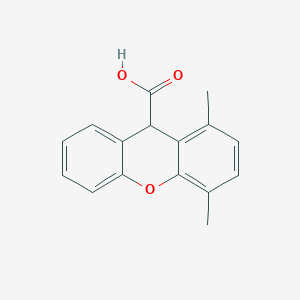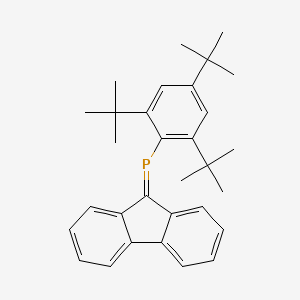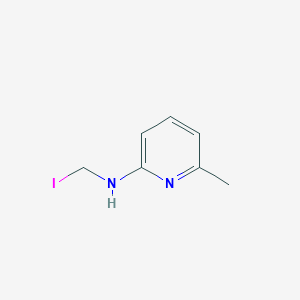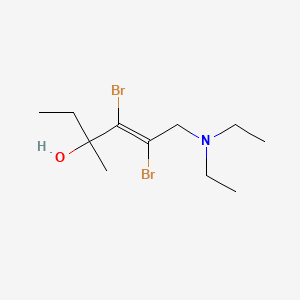
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is an organic compound characterized by the presence of bromine atoms, a diethylamino group, and a hydroxyl group on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol typically involves the bromination of a suitable precursor, followed by the introduction of the diethylamino group. One common method involves the bromination of 3-methylhex-4-en-3-ol using bromine in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity of bromination. After bromination, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-one.
Reduction: 4,5-Dihydro-6-(diethylamino)-3-methylhex-4-en-3-ol.
Substitution: 4,5-Di(substituted)-6-(diethylamino)-3-methylhex-4-en-3-ol.
Scientific Research Applications
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol exerts its effects depends on its interaction with molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4,5-Dibromo-6-(methylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(ethylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(propylamino)-3-methylhex-4-en-3-ol
Comparison: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity compared to similar compounds with smaller alkyl groups. The bromine atoms also provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
100156-22-7 |
|---|---|
Molecular Formula |
C11H21Br2NO |
Molecular Weight |
343.10 g/mol |
IUPAC Name |
(E)-4,5-dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol |
InChI |
InChI=1S/C11H21Br2NO/c1-5-11(4,15)10(13)9(12)8-14(6-2)7-3/h15H,5-8H2,1-4H3/b10-9+ |
InChI Key |
UTGLQFJKQZOSNW-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(C)(/C(=C(/CN(CC)CC)\Br)/Br)O |
Canonical SMILES |
CCC(C)(C(=C(CN(CC)CC)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


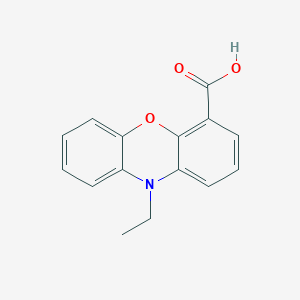
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
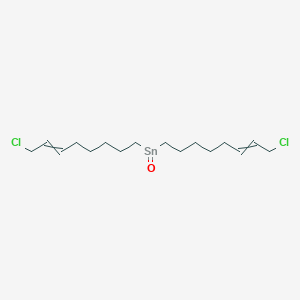
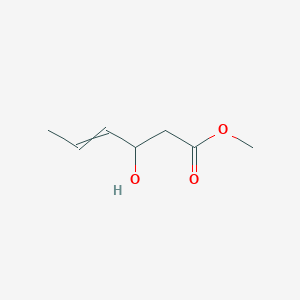
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
